3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a morpholine ring, a phenyl group, and a carbamothioyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA typically involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(morpholin-4-yl)aniline to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or morpholine derivatives.
Scientific Research Applications
3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-methyl-3-{2-[(2-morpholin-4-ylethyl)amino]quinazolin-6-yl}benzamide: A compound with a similar benzamide core but different substituents.
3-phenylprop-2-enoic acid derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
3-(3-METHYLBENZOYL)-1-[4-(MORPHOLIN-4-YL)PHENYL]THIOUREA is unique due to its specific combination of a morpholine ring, phenyl group, and carbamothioyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
3-methyl-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C19H21N3O2S/c1-14-3-2-4-15(13-14)18(23)21-19(25)20-16-5-7-17(8-6-16)22-9-11-24-12-10-22/h2-8,13H,9-12H2,1H3,(H2,20,21,23,25) |
InChI Key |
ZMTMSLVBPPSYST-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.